molecular formula C17H19N5O2 B3015743 2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole CAS No. 2034524-91-7

2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole

Cat. No.: B3015743
CAS No.: 2034524-91-7
M. Wt: 325.372
InChI Key: KPFFAENPDOUBLV-UHFFFAOYSA-N
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Description

2-{3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole is a heterocyclic compound featuring a pyrrolidine ring linked to a 1,2,3-triazole moiety substituted with a methoxymethyl group and an indole scaffold via a carbonyl bridge. The triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enhances molecular stability and hydrogen-bonding capacity, while the methoxymethyl group improves solubility compared to hydrophobic analogs .

Properties

IUPAC Name

1H-indol-2-yl-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-24-11-13-9-22(20-19-13)14-6-7-21(10-14)17(23)16-8-12-4-2-3-5-15(12)18-16/h2-5,8-9,14,18H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFFAENPDOUBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The incorporation of triazole moieties into indole derivatives has been linked to enhanced anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole-containing compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the disruption of microtubule dynamics and modulation of apoptosis-related proteins .

Antimicrobial Properties
Triazoles are recognized for their antimicrobial activity. The specific compound under discussion has shown promise as an antifungal agent, particularly against strains resistant to conventional treatments. Its mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and interference with ergosterol biosynthesis, essential for fungal membrane integrity .

Neuroprotective Effects
Recent studies suggest that triazole derivatives can exhibit neuroprotective effects. The compound may help mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agriculture

Pesticide Development
The unique structure of 2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole makes it a candidate for developing new agrochemicals. Its efficacy as a pesticide has been evaluated in various studies, demonstrating effectiveness against a range of pests while minimizing toxicity to beneficial organisms. Research indicates that the compound can disrupt the hormonal systems of pests, leading to reduced survival rates .

Plant Growth Regulation
In addition to its pesticidal properties, this compound may also function as a plant growth regulator. Studies have indicated that triazole derivatives can enhance plant growth parameters such as root length and biomass under stress conditions, suggesting their utility in improving crop resilience against environmental stressors .

Material Science

Polymer Synthesis
The versatility of triazoles extends into material science, particularly in the synthesis of polymers. The compound can serve as a building block for creating novel polymeric materials with tailored properties. Research has shown that incorporating triazole units into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant cytotoxic effects on cancer cell lines
Antimicrobial Properties Effective against resistant fungal strains
Neuroprotective Effects Reduces oxidative stress in neuronal cells
Pesticide Development Disrupts hormonal systems in pests
Plant Growth Regulation Enhances growth under stress conditions
Polymer Synthesis Improved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its hybrid architecture. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C17H18N5O2* ~340.36 Methoxymethyl-triazole, indole-carbonyl Enhanced solubility via methoxymethyl -
BK77687 () C15H19N5O2 301.34 Methoxymethyl-triazole, pyridin-3-yl-ethanone Pyridine vs. indole substitution
Compound 16 () C37H33F17N9O8 >1000 Fluorinated chain, sugar moieties High lipophilicity, complex glycosylation
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione () C13H12N2O3 245.1 Pyrrolidine-dione, methoxy-indole IDO-1 inhibitor activity

*Hypothetical formula based on structural analysis.

  • Triazole Variations : The methoxymethyl group in the target compound contrasts with fluorinated chains in ’s Compound 16, which confer extreme hydrophobicity, and pyridin-3-yl in BK77687, which alters electronic properties .
  • Core Scaffolds : The indole-carbonyl-pyrrolidine motif differentiates the target compound from pyrrolidine-dione derivatives in , which exhibit confirmed IDO-1 inhibition .

Research Findings and Implications

  • Drug Discovery Potential: The indole-triazole-pyrrolidine architecture aligns with frameworks explored in for enzyme inhibition, suggesting the need for targeted assays to evaluate efficacy .

Biological Activity

The compound 2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole is a triazole-containing indole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives often involves the click chemistry approach, particularly the 1,3-dipolar cycloaddition reaction. The target compound can be synthesized by reacting an appropriate indole derivative with a methoxymethyl-substituted triazole in the presence of a suitable catalyst. The structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activities. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. Results indicated that the compound induced apoptosis and cell cycle arrest at the G2/M phase, which is critical for inhibiting tumor growth .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound led to increased markers of apoptosis, such as caspase activation and PARP cleavage.
  • Cell Cycle Arrest : The compound effectively halted the progression of cancer cells through the G2/M checkpoint, thereby preventing cellular division and proliferation.

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

  • Study on Antitumor Activity :
    • A series of related triazole compounds were synthesized and evaluated for their anticancer properties. Among these, compounds with substitutions at the C-4 position showed enhanced potency against MCF-7 cells.
    • Results : Compound 23 from this series exhibited a remarkable IC50 value of 12 µM against MCF-7 cells, indicating strong antitumor activity .
  • Mechanistic Insights :
    • In a detailed mechanistic study, it was found that the induction of apoptosis was mediated through mitochondrial pathways involving cytochrome c release and subsequent activation of caspases.
    • Findings : The study highlighted that the presence of the triazole moiety is crucial for enhancing interaction with cellular targets involved in apoptosis .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related triazole compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 23MCF-712Apoptosis induction, G2/M arrest
Compound 45SW48025Caspase activation
Compound 67A54930Mitochondrial pathway modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole, and how can reaction conditions be standardized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring and amide coupling for the pyrrolidine-indole linkage. Key steps include:

  • Triazole formation : Use of methoxymethyl-substituted azides and alkynes under reflux with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in a water/THF mixture .
  • Amide coupling : Activation of the pyrrolidine carbonyl group with reagents like HATU or DCC in DMF, followed by reaction with 1H-indole derivatives .
  • Standardization : Monitor reaction progress via TLC or HPLC, and optimize reflux time/temperature (e.g., 3–5 h at 80–100°C in acetic acid) to improve yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm the triazole (δ 7.5–8.0 ppm), methoxymethyl (δ 3.3–3.5 ppm), and indole NH (δ 10–12 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected m/z ~400–450 Da).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the triazole or indole moieties .
  • Reaction path optimization : Apply tools like the Artificial Force Induced Reaction (AFIR) method to simulate intermediates and transition states, reducing trial-and-error in synthetic workflows .
  • Docking studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates for synthesis .

Q. How can researchers resolve contradictions in observed bioactivity data across different assay systems?

  • Methodology :

  • Assay standardization : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-validate results. For example, compare IC₅₀ values in cell-free enzymatic assays versus cell-based viability tests .
  • Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity, as demonstrated in optimizing TiO₂ photocatalysts .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers in potency/selectivity .

Q. What strategies are recommended for studying the compound’s metabolic stability and degradation pathways?

  • Methodology :

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites by fragmentation patterns (e.g., demethylation at methoxymethyl) .
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions to assess stability and isolate degradation products .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in vivo .

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